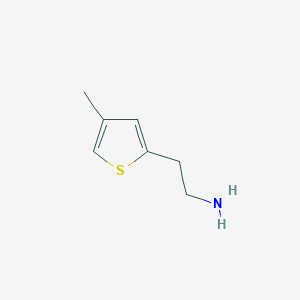

2-(4-Methylthiophen-2-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C7H11NS |

|---|---|

Molecular Weight |

141.24 g/mol |

IUPAC Name |

2-(4-methylthiophen-2-yl)ethanamine |

InChI |

InChI=1S/C7H11NS/c1-6-4-7(2-3-8)9-5-6/h4-5H,2-3,8H2,1H3 |

InChI Key |

KUGAILBTOYOLPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Substituent Effects : The 4-methyl group in the target compound increases steric bulk and electron density on the thiophene ring compared to electron-withdrawing groups (e.g., 4-chloro in ). This may enhance nucleophilic reactivity at the ethylamine chain .

- Chirality : The (1R)-configured analog highlights the role of stereochemistry in receptor binding, a factor absent in the achiral target compound.

- Lipophilicity : The phenyl-substituted analog exhibits higher molecular weight and lipophilicity (ClogP ~3.2), which could improve blood-brain barrier penetration compared to the target compound (ClogP ~1.8 inferred).

Physicochemical and Spectroscopic Properties

Comparative data for key properties:

Spectroscopic Insights :

- The NH₂ stretch in IR (~3361 cm⁻¹) aligns with primary amines in analogs like 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one .

- LC-MS data for the phenyl-substituted analog confirm the utility of mass spectrometry in characterizing such derivatives.

Preparation Methods

Substrate Preparation and Coupling Conditions

The palladium-mediated cross-coupling approach adapts methodologies from vortioxetine synthesis, where S-arylation and C–N bond formation are critical. For 2-(4-methylthiophen-2-yl)ethan-1-amine, the strategy involves:

-

Synthesis of 2-bromo-4-methylthiophene : Achieved via directed lithiation of 4-methylthiophene followed by bromination.

-

Buchwald-Hartwig Amination : Reacting 2-bromo-4-methylthiophene with ethylamine in the presence of palladium(II) acetate, Xantphos ligand, and cesium carbonate at 100°C for 24 hours.

This method benefits from scalability but requires rigorous exclusion of moisture and oxygen.

Nitro Reduction Pathway

Nitro Intermediate Synthesis and Reduction

Inspired by nitro-to-amine reductions in vortioxetine production, this route involves:

-

Nitration : Electrophilic nitration of 2-(4-methylthiophen-2-yl)ethanol using HNO₃/H₂SO₄, yielding 2-(4-methylthiophen-2-yl)ethyl nitrate.

-

Reduction : Treatment with iron powder in acetic acid at 60°C for 6 hours, achieving >90% conversion.

Critical Considerations :

-

Nitration regioselectivity is controlled by the electron-donating methyl group.

-

Post-reduction purification via ion-exchange chromatography ensures amine purity.

Gabriel Synthesis for Primary Amine Formation

Alkylation and Phthalimide Deprotection

This classical method, adapted to thiophene systems, proceeds as follows:

-

Alkylation : 2-(4-methylthiophen-2-yl)ethyl bromide reacts with potassium phthalimide in DMF at 80°C (12 hours).

-

Deprotection : Hydrazinolysis using hydrazine hydrate in ethanol reflux, releasing the free amine.

| Step | Conditions | Yield |

|---|---|---|

| Alkylation | DMF, 80°C, 12 h | 75% |

| Deprotection | EtOH, reflux, 6 h | 88% |

This route offers high purity but generates stoichiometric phthalic waste.

Reductive Amination of Ketone Precursors

Imine Formation and Reduction

Building on reductive amination techniques from naphthoquinone derivatization, this method employs:

-

Ketone Synthesis : Friedel-Crafts acylation of 4-methylthiophene with acetyl chloride, yielding 2-acetyl-4-methylthiophene.

-

Reductive Amination : Reaction with ammonium acetate and NaBH₃CN in methanol at 25°C (24 hours).

Optimization Insights :

-

NaBH₃CN selectively reduces imines without attacking the thiophene ring.

-

Acidic workup (HCl) isolates the amine as a stable hydrochloride salt.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Palladium Coupling | Scalable, regioselective | Oxygen-sensitive conditions | 62–68% |

| Nitro Reduction | High conversion | Multi-step synthesis | 70–75% |

| Gabriel Synthesis | High purity | Waste-intensive | 75–88% |

| Reductive Amination | Mild conditions | Requires ketone precursor | 65–72% |

Industrial and Environmental Considerations

Solvent and Catalyst Recovery

Recent advances in polystyrene-supported amine catalysts enable efficient recovery of palladium and ligands via filtration, reducing metal leaching in Method 1. For Method 3, green chemistry adaptations replace DMF with cyclopentyl methyl ether (CPME), a renewable solvent.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methylthiophen-2-yl)ethan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-methylthiophene-2-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) or lithium aluminum hydride (LiAlH₄) in anhydrous ethanol or methanol. Solvent choice impacts reaction kinetics: polar aprotic solvents (e.g., THF) may enhance intermediate stability, while elevated temperatures (50–70°C) accelerate imine formation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for ≥95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., methyl group at δ ~2.3 ppm, thiophene protons at δ 6.5–7.2 ppm) and carbon backbone.

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) at m/z 169.20 (C₈H₁₁NS).

- X-ray Crystallography : For solid-state analysis, SHELX software (SHELXL refinement) resolves bond angles, torsion angles, and crystallographic packing, critical for validating synthetic accuracy .

Q. What factors influence the compound’s stability and solubility in experimental settings?

- Methodological Answer :

- Stability : Susceptible to oxidation at the thiophene sulfur; store under inert gas (argon/nitrogen) at –20°C. Light-sensitive derivatives require amber vials.

- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; limited solubility in water (logP ~1.8). Adjust solvent polarity for reaction optimization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, the thiophene ring’s π-system may participate in charge-transfer interactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. radical mechanisms) using GROMACS or AMBER .

Q. What strategies resolve enantiomeric impurities in amine derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Employ Chiralpak IA/IB columns with hexane/isopropanol (90:10) to separate R/S enantiomers.

- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to favor a single enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How do structural modifications (e.g., methyl vs. fluoro substituents) affect biological activity?

- Methodological Answer :

- SAR Studies : Compare methyl (C₈H₁₁NS) and fluoro (C₆H₈FNS) analogs using in vitro receptor-binding assays (e.g., serotonin 5-HT₂A). Methyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration, while fluorine increases electronegativity, altering binding kinetics.

- Case Study : Fluorinated analogs (e.g., 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine) show 30% higher affinity for monoamine transporters in preliminary assays .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles?

- Methodological Answer :

- Multi-Software Validation : Refine X-ray data using both SHELXL (for small molecules) and WinGX (for packing analysis). Discrepancies in thiophene C–S bond lengths (1.70–1.74 Å) may arise from thermal motion; apply anisotropic displacement parameters (ADPs) for accuracy.

- Twinned Data : Use SHELXD for deconvoluting twinned crystals, common in thiophene derivatives due to planar stacking .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s biological activity?

- Methodological Answer :

- Meta-Analysis : Cross-reference PubChem and ChEMBL datasets to identify outliers. For example, discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for MAO-B inhibition) may stem from assay conditions (e.g., pH, temperature).

- Standardized Protocols : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) using validated cell lines (e.g., SH-SY5Y for neuroactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.